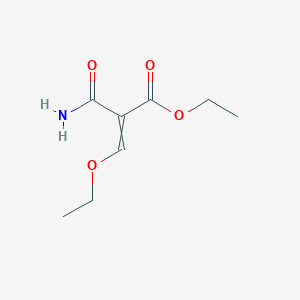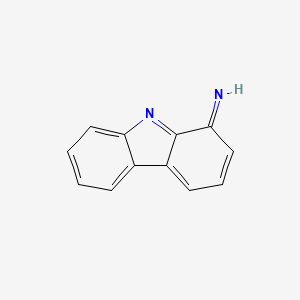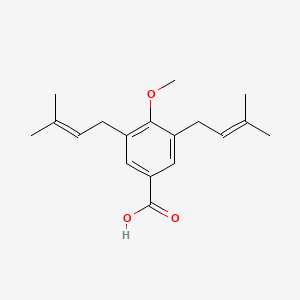
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphoric acid and contains chlorinated propyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate typically involves the reaction of phosphoryl trichloride with 2-methyloxirane. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Phosphoryl trichloride and 2-methyloxirane.
Conditions: Controlled temperature, use of solvents.
Reaction: Phosphoryl trichloride reacts with 2-methyloxirane to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized as a flame retardant in various materials, including polyurethane foams, PVC, and epoxy resins.
Mécanisme D'action
The mechanism of action of Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(1-chloropropan-2-yl) phosphate
- Bis(1-chloropropan-2-yl) hydrogen phosphate
- Tris(2-chloro-1-methylethyl) phosphate
Uniqueness
Bis(1-chloropropan-2-yl) (2-chloropropyl)phosphonate is unique due to its specific chlorinated propyl groups and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and industrial applications sets it apart from similar compounds.
Propriétés
Numéro CAS |
91266-85-2 |
|---|---|
Formule moléculaire |
C9H18Cl3O3P |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
1-[bis(1-chloropropan-2-yloxy)phosphoryl]-2-chloropropane |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(12)6-16(13,14-8(2)4-10)15-9(3)5-11/h7-9H,4-6H2,1-3H3 |
Clé InChI |
OUJURARZJQIXBB-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(=O)(OC(C)CCl)OC(C)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


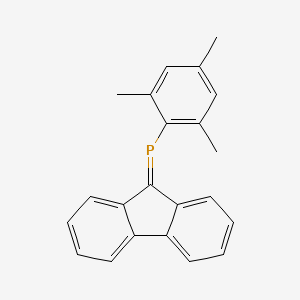
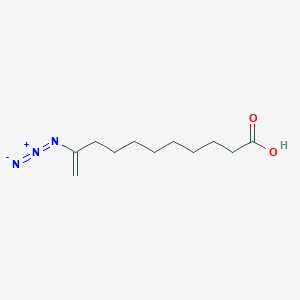
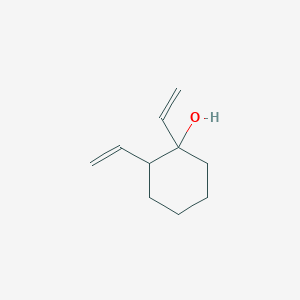
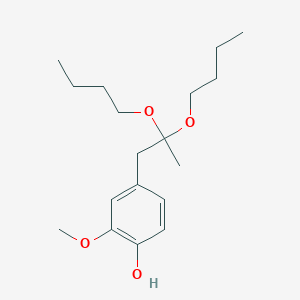
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)

![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
